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Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole

Cat. No.: B1268296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and

development, the selection of appropriate building blocks is paramount to the successful

construction of complex molecular architectures. Among the vast array of heterocyclic

intermediates, 2-Bromo-4-methylthiazole and 2-bromopyridine have emerged as versatile

and valuable synthons. Their utility is primarily centered on their susceptibility to a range of

cross-coupling reactions, enabling the facile introduction of their respective thiazole and

pyridine moieties into a variety of organic molecules. This guide provides an objective

comparison of these two key intermediates, supported by experimental data, to aid researchers

in their synthetic endeavors.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of a reagent is crucial for

reaction design and optimization. The table below summarizes the key properties of 2-Bromo-
4-methylthiazole and 2-bromopyridine.
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Property 2-Bromo-4-methylthiazole 2-bromopyridine

Molecular Formula C₄H₄BrNS C₅H₄BrN

Molecular Weight 178.05 g/mol [1] 158.00 g/mol [2]

Appearance Liquid
Colorless to light yellow

liquid[2][3]

Boiling Point 90 °C at 25 Torr 192-194 °C[3]

Density 1.654 g/mL at 25 °C 1.657 g/mL at 25 °C

Refractive Index n20/D 1.572 n20/D 1.572

Solubility
Slightly soluble in Chloroform

and Methanol.
Slightly miscible with water.[3]

pKa (of conjugate acid) ~1.36 (Predicted) 0.71[2]

Synthesis and Reactivity
Both 2-Bromo-4-methylthiazole and 2-bromopyridine are key participants in a variety of

palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic

synthesis.

Synthesis:

2-Bromo-4-methylthiazole: A common synthetic route to 2-Bromo-4-methylthiazole
involves the Hantzsch thiazole synthesis to first produce 2-amino-4-methylthiazole from

thiourea and chloroacetone.[4] This is followed by a Sandmeyer-type reaction, where the

amino group is diazotized and subsequently displaced by a bromide.

2-bromopyridine: The most prevalent synthesis of 2-bromopyridine starts from 2-

aminopyridine.[2] This involves a diazotization reaction in the presence of a bromide source,

such as hydrobromic acid and sodium nitrite.[5]

Reactivity in Cross-Coupling Reactions:
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Both molecules are excellent substrates for popular cross-coupling reactions that form carbon-

carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds. Both 2-
Bromo-4-methylthiazole and 2-bromopyridine readily participate in Suzuki couplings with a

variety of boronic acids and their derivatives. For 2-bromopyridines, the choice of ligand is

crucial to prevent catalyst poisoning by the pyridine nitrogen.[6]

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of arylamines.

Both substrates can be coupled with a range of primary and secondary amines. Similar to

the Suzuki coupling, the reaction conditions for 2-bromopyridine often require careful

optimization of the ligand and base to achieve high yields.[7][8][9]

The following table presents representative yields for these key reactions, demonstrating the

utility of both building blocks.

Reaction Coupling Partner
2-Bromo-4-
methylthiazole
Yield

2-bromopyridine
Yield

Suzuki-Miyaura

Coupling
Phenylboronic acid

Good to Excellent

(Expected)
~81%[10]

4-

Methoxyphenylboronic

acid

High (Expected)
~92% (on a similar

substrate)[10]

3-Thienylboronic acid Good (Expected)
~73% (representative)

[10]

Buchwald-Hartwig

Amination
Aniline Good (Expected) High

Morpholine Good (Expected) High

Note: Specific yields for 2-Bromo-4-methylthiazole in these reactions are less commonly

reported in readily available literature, but are expected to be in the "Good to Excellent" range

based on the reactivity of similar 2-bromothiazole derivatives.
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Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are intended as

a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-
Bromoheterocycles
Objective: To synthesize 2-aryl-4-methylthiazole or 2-arylpyridine via a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction.

Materials:

2-Bromo-4-methylthiazole or 2-bromopyridine (1.0 mmol, 1.0 equiv.)

Arylboronic acid (1.2 mmol, 1.2 equiv.)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 equiv.)

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Nitrogen or Argon gas (high purity)

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-

bromoheterocycle, the respective boronic acid, palladium catalyst, and base.

Seal the flask with a rubber septum.

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three

times to ensure a completely inert atmosphere.

Using a syringe, add the degassed solvent mixture.
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Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired

temperature (e.g., 80-120 °C).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-
Bromoheterocycles
Objective: To synthesize N-substituted 2-amino-4-methylthiazole or 2-aminopyridine derivatives

via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

2-Bromo-4-methylthiazole or 2-bromopyridine (1.0 mmol, 1.0 equiv.)

Amine (1.2 mmol, 1.2 equiv.)

Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

Phosphine ligand (e.g., XPhos, 2-6 mol%)

Base (e.g., NaOtBu, 1.4 equiv.)

Anhydrous solvent (e.g., Toluene, 5 mL)

Nitrogen or Argon gas (high purity)
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Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand,

and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to

allow for catalyst pre-formation.

Add the 2-bromoheterocycle and the amine to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous

stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery
Both 2-Bromo-4-methylthiazole and 2-bromopyridine are prominent building blocks in the

synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[11][12]

[13][14][15] Kinases are a class of enzymes that play a critical role in cell signaling, and their

dysregulation is implicated in numerous diseases, including cancer. The ability to readily

functionalize these heterocyclic systems allows medicinal chemists to synthesize libraries of

compounds for screening and lead optimization.

For instance, the 2-aminothiazole scaffold is a key component of several cyclin-dependent

kinase (CDK) inhibitors.[16] Similarly, the 2-aminopyridine moiety is found in inhibitors of
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various kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]

Visualizations
Kinase Inhibitor Signaling Pathway
The following diagram illustrates a generalized kinase signaling pathway and the mechanism of

action for a competitive kinase inhibitor, a common class of drugs synthesized using 2-Bromo-
4-methylthiazole and 2-bromopyridine.
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Caption: Generalized kinase signaling pathway and inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura

cross-coupling reaction.
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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In conclusion, both 2-Bromo-4-methylthiazole and 2-bromopyridine are highly valuable and

versatile building blocks in organic synthesis. While 2-bromopyridine is more extensively

documented in the literature, 2-Bromo-4-methylthiazole offers access to the important

thiazole scaffold, which is prevalent in many biologically active compounds. The choice

between these two reagents will ultimately depend on the specific molecular target and the

desired properties of the final compound. This guide provides the necessary foundational

information to aid in that selection and in the execution of key synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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